Deoxyadenosine

Description

Properties

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862485 | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958-09-8, 13276-53-4, 3413-66-9 | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC100793 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-Deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Molecular Architecture of Deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine is a fundamental constituent of deoxyribonucleic acid (DNA), playing a critical role in the storage and transfer of genetic information. As a purine 2'-deoxyribonucleoside, its precise three-dimensional structure is paramount to the integrity of the DNA double helix and its interactions with various enzymes and therapeutic agents. This technical guide provides a comprehensive examination of the molecular structure of this compound, including its chemical composition, stereochemistry, and key structural parameters derived from crystallographic studies. Furthermore, it outlines the standard experimental methodologies employed for its structural elucidation and presents a visualization of its central role in a critical metabolic pathway.

Core Structure and Chemical Identity

This compound is a nucleoside composed of two primary moieties: the purine nucleobase, adenine, and a five-carbon sugar, 2'-deoxy-D-ribose.[1] The adenine base is attached to the 1' carbon of the deoxyribose sugar via a β-N9-glycosidic bond.[1] A key feature distinguishing it from its ribonucleoside counterpart, adenosine, is the absence of a hydroxyl group at the 2' position of the sugar ring, which is instead a hydrogen atom.[2] This seemingly minor difference confers greater chemical stability to DNA by making it less susceptible to hydrolysis.

The systematic IUPAC name for this compound is (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol.[1][3] Its chemical and physical properties are summarized in Table 1.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₁₃N₅O₃ | [1][4] |

| Molecular Weight | 251.24 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 187–189 °C | [1][3] |

| Solubility in Water | Approx. 25 mg/mL at room temperature | [1] |

| UV Absorption Maximum | 259 nm (in aqueous solution at neutral pH) | [1] |

| CAS Registry Number | 958-09-8 | [3][4] |

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in this compound has been determined with high resolution using single-crystal X-ray diffraction. The crystallographic data for anhydrous β-2'-deoxyadenosine provides the definitive bond lengths and angles that define its molecular geometry. This data is publicly available from the Cambridge Structural Database (CCDC) under deposition code 1124124, based on the work of Sato (1984).[5][6] A summary of key structural parameters is presented in Table 2.

| Parameter Type | Atoms Involved | Value (Å or °) |

| Bond Lengths (Å) | ||

| N9 - C1' | Data from CCDC 1124124 | |

| C1' - O4' | Data from CCDC 1124124 | |

| O4' - C4' | Data from CCDC 1124124 | |

| C4' - C3' | Data from CCDC 1124124 | |

| C3' - C2' | Data from CCDC 1124124 | |

| C2' - C1' | Data from CCDC 1124124 | |

| N9 - C8 | Data from CCDC 1124124 | |

| C8 - N7 | Data from CCDC 1124124 | |

| N7 - C5 | Data from CCDC 1124124 | |

| C5 - C6 | Data from CCDC 1124124 | |

| C6 - N1 | Data from CCDC 1124124 | |

| N1 - C2 | Data from CCDC 1124124 | |

| C2 - N3 | Data from CCDC 1124124 | |

| N3 - C4 | Data from CCDC 1124124 | |

| C4 - C5 | Data from CCDC 1124124 | |

| C4 - N9 | Data from CCDC 1124124 | |

| C6 - N6 | Data from CCDC 1124124 | |

| Bond Angles (°) | ||

| C4-N9-C1' | Data from CCDC 1124124 | |

| C1'-O4'-C4' | Data from CCDC 1124124 | |

| O4'-C4'-C3' | Data from CCDC 1124124 | |

| C4'-C3'-C2' | Data from CCDC 1124124 | |

| C3'-C2'-C1' | Data from CCDC 1124124 | |

| C2'-C1'-O4' | Data from CCDC 1124124 | |

| Torsion Angles (°) | ||

| Glycosidic Angle (χ) | O4'-C1'-N9-C4 | Data from CCDC 1124124 |

Note: The precise values for bond lengths and angles are contained within the Crystallographic Information File (CIF) corresponding to CCDC deposition number 1124124 and can be accessed from the Cambridge Structural Database.

Experimental Protocols for Structural Elucidation

The determination of the structure of this compound relies on a combination of crystallographic and spectroscopic techniques.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of molecules at atomic resolution.

Methodology:

-

Crystallization: High-purity this compound is dissolved in a suitable solvent, such as methanol. Single crystals are grown through slow evaporation of the solvent at room temperature over several days.[1]

-

Crystal Mounting: A single, defect-free crystal of appropriate size (typically 10-200 µm) is selected and mounted on a goniometer head, often cryo-cooled to minimize radiation damage during data collection.[7]

-

Data Collection: The mounted crystal is placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities.[8] These diffraction intensities are recorded by an area detector.

-

Structure Solution and Refinement: The diffraction pattern is mathematically processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model of this compound is then built into this map and refined against the experimental data to yield the final, high-resolution structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in solution, confirming the structure and providing insights into its conformational dynamics.

Methodology:

-

Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and placed in a 5 mm NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

1D ¹H and ¹³C NMR: To identify the chemical shifts of all hydrogen and carbon atoms.[2][9]

-

2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, identifying adjacent protons.[9]

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[9]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, establishing the overall connectivity of the molecule.[9]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the stereochemistry, such as the syn or anti conformation of the glycosidic bond.[10]

-

-

Spectral Assignment: By integrating the data from all these experiments, each resonance in the ¹H and ¹³C spectra can be unambiguously assigned to a specific atom in the this compound molecule.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which provides further structural verification.

Methodology:

-

Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of polar molecule.[11]

-

MS1 Analysis: The mass-to-charge ratio (m/z) of the intact molecular ion (e.g., [M+H]⁺) is measured with high accuracy to confirm the molecular formula.[4]

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID).[12] The masses of the resulting fragment ions are then measured. The characteristic fragmentation pattern for this compound involves the cleavage of the glycosidic bond, resulting in a prominent fragment ion corresponding to the protonated adenine base.[11][13]

Visualization of Structure and Biological Context

The precise structure of this compound is fundamental to its biological function. Below are visualizations of its chemical structure and its involvement in a key signaling pathway.

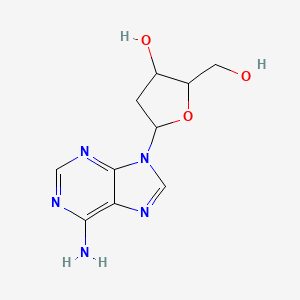

Caption: Chemical structure of this compound.

Caption: this compound's role in T-cell inhibition.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. hmdb.ca [hmdb.ca]

- 3. 2'-Deoxyadenosine monohydrate | C10H15N5O4 | CID 9549172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Single-Crystal X-ray Diffraction [warwick.ac.uk]

- 8. dasher.wustl.edu [dasher.wustl.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Deoxyadenosine versus adenosine differences.

An In-depth Technical Guide: Deoxyadenosine versus Adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and adenosine are fundamental nucleosides essential for various biological processes. While structurally similar, the absence of a hydroxyl group at the 2' position of the ribose sugar in this compound results in significant differences in their chemical properties, metabolic pathways, and physiological roles. This guide provides a comprehensive comparison of this compound and adenosine, detailing their structural and chemical distinctions, metabolic fates, and involvement in signaling pathways. It also includes a summary of key quantitative data and outlines relevant experimental protocols for their analysis.

Structural and Chemical Differences

The core structural difference between this compound and adenosine lies in the pentose sugar component. Adenosine contains a ribose sugar, characterized by the presence of a hydroxyl (-OH) group at the 2' position. In contrast, this compound contains a deoxyribose sugar, where this hydroxyl group is replaced by a hydrogen atom. This seemingly minor alteration has profound implications for the molecule's chemical stability and biological function.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | Adenosine |

| Molar Mass | 251.24 g/mol | 267.24 g/mol |

| Canonical SMILES | C1=NC2=C(C(=N1)N)N=CN2C3CC(C(O3)CO)O | C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O |

| 2'-hydroxyl group | Absent | Present |

| Susceptibility to alkaline hydrolysis | Resistant | Susceptible |

| Role in Nucleic Acids | Building block of DNA | Building block of RNA |

The presence of the 2'-hydroxyl group in adenosine's ribose sugar makes it more susceptible to hydrolysis, particularly under alkaline conditions. This reactivity is a key reason why DNA, which is composed of deoxyribonucleotides like this compound, is more stable and better suited for the long-term storage of genetic information.

Metabolic Pathways and Biological Roles

This compound and adenosine are metabolized through distinct, yet interconnected, pathways. Both can be phosphorylated to form their respective mono-, di-, and tri-phosphate derivatives. Adenosine triphosphate (ATP) is the primary energy currency of the cell, while this compound triphosphate (dATP) is a precursor for DNA synthesis.

The catabolism of these nucleosides is primarily handled by the purine degradation pathway. A key enzyme in this process is adenosine deaminase (ADA), which converts both adenosine and this compound to inosine and deoxyinosine, respectively.

A deficiency in adenosine deaminase can lead to the accumulation of this compound. This is particularly toxic to lymphocytes, resulting in Severe Combined Immunodeficiency (SCID). The buildup of dATP inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of all deoxynucleotides, thereby halting DNA replication and cell division.

Signaling Pathways

Adenosine is a well-established signaling molecule, particularly in the cardiovascular, nervous, and immune systems. It exerts its effects by binding to four G-protein coupled receptors: A1, A2A, A2B, and A3. These receptors are involved in a wide range of physiological processes, including vasodilation, neurotransmission, and inflammation.

This compound, on the other hand, is not typically considered a primary signaling molecule in the same vein as adenosine. However, its phosphorylated form, dATP, can act as an allosteric regulator of enzymes like ribonucleotide reductase. Furthermore, in pathological conditions such as ADA-SCID, the accumulation of this compound and its metabolites can have profound signaling consequences, leading to apoptosis in lymphocytes.

Experimental Protocols

The differentiation and quantification of this compound and adenosine in biological samples are crucial for research and clinical diagnostics. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the most common analytical techniques employed.

Sample Preparation

-

Tissue Homogenization: Tissues are homogenized in a buffer solution, often containing enzyme inhibitors to prevent degradation of the nucleosides.

-

Protein Precipitation: Proteins are precipitated using agents like perchloric acid or trichloroacetic acid.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Neutralization: The acidic supernatant is neutralized with a base, such as potassium carbonate.

-

Filtration: The neutralized supernatant is filtered through a 0.22 µm filter before analysis.

HPLC Analysis

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed for separation.

-

Detection: UV detection at 254 nm is commonly used for quantification.

Mass Spectrometry Analysis

For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Selected reaction monitoring (SRM) is employed to monitor specific precursor-to-product ion transitions for adenosine and this compound, allowing for accurate quantification even in complex biological matrices.

Conclusion

The distinction between this compound and adenosine, rooted in the presence or absence of a 2'-hydroxyl group, has far-reaching consequences for their chemical properties, metabolic roles, and physiological effects. While adenosine is a key signaling molecule and a component of RNA, this compound is a fundamental building block of DNA. The accumulation of this compound, as seen in ADA-SCID, highlights its potential toxicity and the importance of tightly regulated purine metabolism. A thorough understanding of the differences between these two nucleosides is essential for researchers in molecular biology, pharmacology, and drug development.

Role of deoxyadenosine in DNA synthesis.

<An In-depth Technical Guide on the Role of Deoxyadenosine in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a fundamental deoxyribonucleoside, serving as a direct precursor for this compound triphosphate (dATP), one of the four essential building blocks for DNA synthesis and repair.[1] Its metabolism is tightly regulated, as imbalances can lead to severe cellular dysfunction. This guide provides a comprehensive technical overview of the dual role of this compound: its essential function in DNA replication and the pathological consequences of its accumulation, particularly in the context of Adenosine Deaminase (ADA) deficiency. We will explore the core biochemical pathways, the mechanisms of toxicity, relevant quantitative data, and detailed experimental protocols for studying these processes.

Biochemical Pathways of this compound Metabolism

The cellular fate of this compound is primarily governed by two competing pathways: the anabolic (salvage) pathway that leads to DNA incorporation, and the catabolic pathway that leads to degradation and excretion.

Anabolic (Salvage) Pathway

In this pathway, this compound is phosphorylated to this compound monophosphate (dAMP) by the enzyme deoxycytidine kinase (dCK). Subsequent phosphorylations by other kinases convert dAMP into this compound diphosphate (dADP) and finally into this compound triphosphate (dATP). dATP is then available for incorporation into newly synthesized DNA strands by DNA polymerases.

Catabolic Pathway

The primary enzyme responsible for this compound catabolism is Adenosine Deaminase (ADA).[2] ADA catalyzes the irreversible deamination of this compound to deoxyinosine. Deoxyinosine is further metabolized and ultimately excreted from the body. This pathway is crucial for preventing the accumulation of this compound to toxic levels.[2]

Interconnected Metabolic Pathways

The balance between the anabolic and catabolic pathways is critical for cellular homeostasis. The relative activities and substrate affinities of dCK and ADA determine the metabolic flux of this compound. In lymphoid tissues, for instance, the system is geared towards deamination, highlighting the importance of ADA in these cells.

Caption: Metabolic fate of this compound.

Pathophysiology: this compound Toxicity in ADA Deficiency

Adenosine Deaminase (ADA) deficiency is a rare genetic disorder that leads to Severe Combined Immunodeficiency (SCID).[3] The absence of functional ADA enzyme results in the systemic accumulation of its substrates, primarily this compound. This accumulation is particularly toxic to lymphocytes, leading to their depletion and a severely compromised immune system.[4][5]

Mechanism of dATP-Mediated Toxicity

The toxicity of this compound in ADA deficiency is primarily mediated by its anabolic product, dATP. The excess this compound is readily phosphorylated to dATP, leading to significantly elevated intracellular concentrations of this deoxynucleotide.[6] High levels of dATP act as a potent allosteric inhibitor of the enzyme ribonucleotide reductase (RNR).[7][8]

Ribonucleotide reductase is responsible for converting ribonucleoside diphosphates (ADPs, GDPs, CDPs, UDPs) into their deoxyribonucleoside counterparts (dADPs, dGDPs, dCDPs, dUDPs), which are the precursors for all four dNTPs required for DNA synthesis. The inhibition of RNR by dATP starves the cell of dGTP, dCTP, and dTTP, thereby halting DNA replication and repair.[6] This ultimately triggers apoptosis (programmed cell death), with rapidly dividing cells like developing T and B lymphocytes being the most susceptible.[3]

Caption: Pathological cascade in ADA deficiency.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound metabolism and its dysregulation in ADA deficiency.

Table 1: Metabolite Concentrations in Plasma and Erythrocytes

| Metabolite | Condition | Matrix | Concentration | Reference(s) |

| This compound | Normal | Plasma | < 0.07 µM | [9] |

| This compound | ADA-Deficient (at birth) | Plasma | 0.7 µM | [9] |

| Adenosine | Normal | Plasma | < 0.07 µM | [9] |

| Adenosine | ADA-Deficient (at birth) | Plasma | 0.5 µM | [9] |

| dATP | Normal | Erythrocytes | 2.9 nmol/mL | [9] |

| dATP | ADA-SCID | Erythrocytes | ~0.35 to >1.5 µmol/mL | [10] |

| dATP | ADA-CID | Erythrocytes | ~0.1 to 0.3 µmol/mL | [10] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Source | Km (µM) | Reference(s) |

| Adenosine Deaminase | This compound | Calf Intestinal Mucosa | 22.4 ± 2.2 | [11] |

| Deoxycytidine Kinase | This compound | - | - | [12] |

Experimental Protocols

Protocol for Quantification of Intracellular dNTPs by HPLC-MS/MS

This protocol outlines a method for the sensitive and direct quantification of intracellular dNTPs from cell or tissue samples, adapted from established methodologies.[13][14]

1. Nucleotide Extraction:

-

Harvest cells (e.g., 1-5 x 106) by centrifugation at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Add 200 µL of a cold extraction solution (e.g., 1:1 methanol/water) to the cell pellet.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant containing the nucleotides to a new pre-chilled tube.

2. Chromatographic Separation:

-

Column: Porous graphitic carbon column or a C18 column.

-

Mobile Phase A: Aqueous buffer (e.g., ammonium acetate in water).

-

Mobile Phase B: Organic solvent (e.g., ammonium hydroxide in acetonitrile).

-

Gradient: A linear gradient elution is typically used to separate the dNTPs.

-

Flow Rate: Adjusted based on column dimensions (e.g., 0.5 - 1.2 mL/min).

-

Run Time: Typically 10-20 minutes.

3. Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Specific precursor-to-product ion transitions for each dNTP must be optimized on the instrument.

-

Quantification: Generate calibration curves using known concentrations of dNTP standards.[14] An internal standard (e.g., a stable isotope-labeled dNTP) should be used for accurate quantification.[15]

Caption: Workflow for dNTP quantification.

Protocol for Adenosine Deaminase (ADA) Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure ADA activity in biological samples like serum, plasma, or tissue lysates, based on commercially available kits and literature.[16][17]

1. Sample Preparation:

-

Serum/Plasma: Use fresh or properly stored (-80°C) samples.

-

Tissue: Homogenize ~100 mg of tissue in 300 µL of cold ADA Assay Buffer, centrifuge at 16,000 x g for 10 minutes at 4°C, and collect the supernatant.

-

Cells: Lyse 1-5 x 106 cells in 150-300 µL of cold ADA Assay Buffer, agitate for 15 minutes at 4°C, centrifuge, and collect the supernatant.[18]

2. Assay Procedure (Colorimetric Example):

-

Prepare a standard curve using inosine standards.

-

In a 96-well plate, add 2-50 µL of the sample to the desired wells.

-

Add a positive control and a reagent background control.

-

Adjust the volume in all wells to 50 µL with ADA Assay Buffer.

-

Prepare a Reaction Mix containing ADA Substrate (adenosine), ADA Convertor, and ADA Developer. This multi-step reaction converts the product, inosine, into a detectable signal (e.g., uric acid, which absorbs at 293 nm).

-

Add 50 µL of the Reaction Mix to each sample and positive control well.

-

Add a Background Control mix to standard and sample background wells.

-

Incubate the plate at 37°C.

-

Measure the absorbance (e.g., at 293 nm or 550 nm depending on the kit) in kinetic mode for at least 30 minutes.[16]

3. Calculation:

-

Calculate the change in absorbance over time (ΔOD/min).

-

Subtract the background rate from the sample rate.

-

Use the inosine standard curve to convert the corrected rate to nmol/min of inosine generated.

-

Calculate the ADA activity in the sample, often expressed in U/L or U/mg of protein.

Therapeutic Implications and Future Directions

The profound understanding of this compound's role in DNA synthesis and its toxic effects in ADA deficiency has paved the way for successful therapeutic interventions. Enzyme replacement therapy (ERT) with polyethylene glycol-modified bovine ADA (PEG-ADA) and hematopoietic stem cell transplantation (HSCT) are standard treatments. Gene therapy, which aims to correct the underlying genetic defect, has also shown significant promise.

For drug development professionals, the pathways described herein represent critical targets. Inhibitors of deoxycytidine kinase could potentially mitigate the toxic accumulation of dATP in ADA deficiency. Conversely, understanding the nuances of ribonucleotide reductase inhibition by dATP analogues offers avenues for developing novel anticancer agents that target DNA synthesis in rapidly proliferating cancer cells. Future research will continue to unravel the complex regulatory networks governing this compound metabolism, offering new opportunities for therapeutic innovation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Genetic and biochemical consequences of adenosine deaminase deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine deaminase deficiency - Wikipedia [en.wikipedia.org]

- 4. rupress.org [rupress.org]

- 5. Adenosine deaminase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 6. JCI - Purinogenic Immunodeficiency Diseases: DIFFERENTIAL EFFECTS OF this compound AND DEOXYGUANOSINE ON DNA SYNTHESIS IN HUMAN T LYMPHOBLASTS [jci.org]

- 7. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer | Semantic Scholar [semanticscholar.org]

- 9. Plasma this compound, adenosine, and erythrocyte deoxyATP are elevated at birth in an adenosine deaminase-deficient child - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Table 2. [this compound Nucleotides (dAXP) Levels by Phenotype]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Activation of deoxycytidine kinase by this compound: implications in this compound-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 15. benchchem.com [benchchem.com]

- 16. assaygenie.com [assaygenie.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Deoxyadenosine Triphosphate (dATP): A Core Component of Genetic Integrity and Cellular Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine triphosphate (dATP) is a cornerstone of molecular biology, primarily recognized for its indispensable role as a building block for DNA synthesis and repair.[1][2][3][4] Beyond this fundamental function, dATP emerges as a critical regulator of cellular processes, acting as a potent allosteric effector and a key molecule in certain pathological conditions. This technical guide provides a comprehensive overview of the multifaceted functions of dATP, detailing its involvement in DNA replication, its regulatory role in nucleotide metabolism, and its implications in cellular signaling and disease. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Signaling pathways and experimental workflows are illustrated through logical diagrams to facilitate a deeper understanding of the complex roles of dATP.

Core Functions of this compound Triphosphate

This compound triphosphate (dATP) is a deoxyribonucleotide, a structural analog of adenosine triphosphate (ATP) but lacking the 2'-hydroxyl group on the ribose sugar.[1] This seemingly minor structural difference dictates its primary role in the cell, directing it towards DNA synthesis rather than the broader energy currency and RNA synthesis roles of ATP.[1]

Essential Precursor for DNA Synthesis and Repair

The most well-established function of dATP is its role as one of the four deoxyribonucleoside triphosphates (dNTPs) required for the synthesis of DNA.[2][4] During DNA replication and repair, DNA polymerases catalyze the incorporation of dATP into a growing DNA strand, forming a phosphodiester bond and releasing pyrophosphate.[1][2] The adenine base of dATP specifically pairs with thymine on the template strand, ensuring the fidelity of genetic information transfer.[2] Imbalances in the cellular pools of dNTPs, including an excess of dATP, can lead to replication errors and mutations as DNA polymerase may be forced to incorporate incorrect bases.[2]

Allosteric Regulation of Ribonucleotide Reductase (RNR)

This compound triphosphate is a critical allosteric regulator of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs), the precursors for all dNTPs.[4][5][6][7] dATP binds to an allosteric site on RNR, known as the activity site (A-site), inducing a conformational change that inhibits the enzyme's overall activity.[5][8][9] This feedback inhibition is a crucial mechanism for maintaining a balanced supply of dNTPs for DNA synthesis and preventing the toxic accumulation of deoxyribonucleotides.[4] In contrast, ATP binding to the same site acts as an activator of RNR.[5][6][7] The binding of dATP can promote the formation of inactive oligomeric states of RNR, such as hexamers in humans, which restricts the enzyme's access to its substrates.[5][8]

Role in Cellular Metabolism and Energy Transfer

While ATP is the primary energy currency of the cell, dATP can, under specific circumstances, act as an energy-transferring molecule. In human erythrocytes where ATP has been largely replaced by dATP, cellular viability and functions such as lactate production and osmotic fragility are maintained, indicating that dATP can compensate for the absence of ATP in energy-dependent processes in these specific cells.[10] However, this is not a widespread physiological function of dATP.

Quantitative Data on dATP Function

The cellular concentration and enzymatic interactions of dATP are tightly regulated. The following tables summarize key quantitative data related to dATP's function.

Table 1: Cellular Concentrations of dATP

| Cell Type | Condition | dATP Concentration (pmol/10^6 cells) | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | Healthy human donors | 143 (median) | [11] |

| Embryonic Chick Cardiomyocytes | Basal | ~46 µM | [12] |

Table 2: Kinetic Parameters of Enzymes Utilizing dATP

| Enzyme | Substrate | K_M (µM) | k_cat (s⁻¹) | Reference |

| Human DNA Polymerase η | dATP (opposite T) | Data not available in provided search results | Data not available in provided search results | [13] |

| Ribonucleotide Reductase (E. coli) | ADP | Data not available in provided search results | Data not available in provided search results | [6][7] |

| Ribonucleotide Reductase (human) | dATP (inhibitor) | K_d ~13-100 times lower than ATP | N/A | [8] |

Note: Specific K_M and k_cat values for DNA polymerases with dATP are highly dependent on the specific polymerase, the DNA template sequence, and experimental conditions. The provided search results offer methodologies for determining these values but do not contain a readily available compiled table.

Experimental Protocols

Quantification of Cellular dATP Pools

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)

This method provides a sensitive and specific quantification of endogenous dNTPs.[11]

-

Cell Lysis and Extraction:

-

Harvest a known number of cells by centrifugation.

-

Lyse the cells using a cold extraction solution (e.g., 70% methanol).

-

Centrifuge to pellet cellular debris.

-

-

Anion Exchange Chromatography:

-

Separate mono-, di-, and triphosphate nucleotides from the cell extract using a strong anion exchange (SAX) column.

-

-

Dephosphorylation:

-

Treat the triphosphate fraction with a phosphatase to convert dNTPs to their corresponding deoxyribonucleosides.

-

-

LC-MS/MS Analysis:

-

Separate the deoxyribonucleosides using reverse-phase liquid chromatography.

-

Quantify the amount of this compound by tandem mass spectrometry, using a stable isotope-labeled internal standard for accurate quantification.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of dATP.

-

Calculate the concentration of dATP in the original cell lysate based on the standard curve and the number of cells used.[14]

-

Steady-State Kinetics of DNA Polymerase Incorporation of dATP

Methodology: Primer Extension Assay using Radiolabeled Primers

This assay measures the efficiency of dNMP incorporation by a DNA polymerase.[15][16]

-

Primer-Template Preparation:

-

Anneal a 5'-radiolabeled DNA primer to a complementary template strand. The template strand should have a thymine at the position for dATP incorporation.

-

-

Reaction Setup:

-

Prepare reaction mixtures containing the primer-template duplex, a specific DNA polymerase, and varying concentrations of dATP.

-

Reactions are typically carried out in a buffer containing Mg²⁺, which is essential for polymerase activity.

-

-

Reaction Incubation and Quenching:

-

Initiate the reaction by adding the DNA polymerase and incubate for a defined period at the optimal temperature for the enzyme.

-

Stop the reaction by adding a quenching solution (e.g., containing EDTA and formamide).

-

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

-

Separate the reaction products on a denaturing polyacrylamide gel. The radiolabeled primer and the extended product will migrate based on their size.

-

-

Data Analysis:

-

Quantify the amount of extended product using phosphorimaging.

-

Plot the initial velocity of the reaction against the dATP concentration and fit the data to the Michaelis-Menten equation to determine the K_M and V_max (from which k_cat can be calculated).[13]

-

Signaling Pathways and Experimental Workflows

Allosteric Regulation of Ribonucleotide Reductase by ATP and dATP

Caption: Allosteric regulation of Ribonucleotide Reductase (RNR) by ATP and dATP.

Experimental Workflow for dATP Quantification by LC-MS/MS

Caption: Workflow for quantifying cellular dATP levels using LC-MS/MS.

Role of dATP Accumulation in Apoptosis in ADA Deficiency

Caption: Pathological cascade in ADA deficiency leading to apoptosis.

dATP in Disease and Therapeutics

Adenosine Deaminase (ADA) Deficiency

A deficiency in the enzyme adenosine deaminase (ADA) leads to the accumulation of adenosine and this compound. This compound is subsequently phosphorylated to dATP, leading to highly elevated intracellular concentrations of dATP, particularly in lymphocytes. This accumulation of dATP is toxic, primarily through the potent inhibition of ribonucleotide reductase, which starves the cell of the other dNTPs necessary for DNA synthesis. This inability to replicate DNA is particularly detrimental to the highly proliferative cells of the immune system, resulting in severe combined immunodeficiency (SCID). The buildup of dATP can also directly induce apoptosis in lymphocytes by triggering caspase activation.[4]

Cancer and Drug Development

The critical role of dNTPs in DNA replication makes their synthesis pathways a key target for cancer chemotherapy. Drugs that target ribonucleotide reductase, for example, aim to deplete the dNTP pools, including dATP, thereby inhibiting the proliferation of cancer cells. Understanding the allosteric regulation of RNR by dATP is crucial for the design of more effective and specific RNR inhibitors.[5]

Cardiac Function

Interestingly, studies have shown that dATP can enhance cardiac contractility. In cardiac myosin, dATP can serve as an alternative energy substrate to ATP.[3] In embryonic chick cardiomyocytes, a modest increase in intracellular dATP concentration enhanced the amplitude and kinetics of contraction without affecting calcium transients.[12] However, higher concentrations of dATP were found to be toxic and induced apoptosis.[12] This suggests a potential therapeutic window for modulating cardiac function through dATP levels, although further research is required.

Conclusion

This compound triphosphate, while structurally similar to ATP, possesses a distinct and vital set of functions centered on the maintenance and propagation of the genome. Its role as a DNA precursor is fundamental, while its capacity to act as a powerful allosteric inhibitor of ribonucleotide reductase places it at the heart of cellular nucleotide homeostasis. The pathological consequences of dATP accumulation, as seen in ADA deficiency, underscore the importance of its tight regulation. Emerging research into its effects on cardiac muscle and its potential as a therapeutic target highlights the ongoing need for a deep and quantitative understanding of this critical molecule. The experimental approaches and data presented in this guide offer a framework for researchers and drug development professionals to further explore the multifaceted nature of dATP.

References

- 1. dATP: What Is this compound Triphosphate? [excedr.com]

- 2. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 3. This compound triphosphate - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STRUCTURAL BASIS FOR ALLOSTERIC REGULATION OF HUMAN RIBONUCLEOTIDE REDUCTASE BY NUCLEOTIDE-INDUCED OLIGOMERIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound triphosphate acting as an energy-transferring molecule in adenosine deaminase inhibited human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of an LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate. | Sigma-Aldrich [sigmaaldrich.com]

- 12. Increased Intracellular [dATP] Enhances Cardiac Contraction in Embryonic Chick Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 16. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Deoxyadenosine

Abstract: Deoxyadenosine is a fundamental component of deoxyribonucleic acid (DNA) and a key player in purine metabolism. Its discovery was integral to the foundational understanding of nucleic acid chemistry and structure. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its initial isolation, structural elucidation, and the development of synthetic methodologies. It includes summaries of quantitative physicochemical data, detailed experimental protocols for key historical and modern techniques, and visualizations of critical biochemical pathways. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this essential biomolecule.

Introduction

This compound (dAdo) is a purine deoxyribonucleoside, composed of an adenine base linked to a 2'-deoxyribose sugar. As one of the four building blocks of DNA, it is central to the storage and transmission of genetic information in nearly all living organisms.[1] Beyond its structural role in DNA, this compound and its phosphorylated derivatives, particularly this compound triphosphate (dATP), are critical intermediates in cellular metabolism. The regulation of its metabolic pathways is vital, as evidenced by the severe immunodeficiency that results from the accumulation of this compound in individuals with adenosine deaminase (ADA) deficiency.[2] This guide traces the historical milestones from the initial discovery of nucleic acids to the detailed characterization and synthesis of this compound, providing technical insights for the scientific community.

Discovery and Historical Context

The journey to understanding this compound is intertwined with the history of DNA itself. Early discoveries laid the groundwork for identifying the fundamental components of the genetic material.

Early Isolation of "Nuclein"

In 1869, the Swiss physician Friedrich Miescher was the first to isolate a phosphorus-rich substance from the nuclei of human white blood cells obtained from surgical bandages.[3][4] He named this novel substance "nuclein," which we now know as DNA. This marked the beginning of nucleic acid chemistry, although the precise composition of nuclein remained unknown for several decades.[5]

The Foundational Contributions of Phoebus Levene

The primary architect of our early understanding of nucleic acid structure was the Russian-American biochemist Phoebus Levene.[6] His meticulous work at the Rockefeller Institute for Medical Research systematically dissected the chemical nature of nucleic acids.

-

Discovery of Ribose and Deoxyribose: Levene's expertise in carbohydrate chemistry was pivotal. In 1909, he identified the five-carbon sugar d-ribose as the carbohydrate component of yeast nucleic acid (RNA).[7][8] It took another two decades of painstaking work before he successfully identified the sugar in thymus nucleic acid (DNA) in 1929 as a related, but distinct, sugar which he named 2-deoxyribose, due to the absence of an oxygen atom at the 2' position of the sugar ring.[7][9]

-

Identification of Nucleotides: Levene was the first to correctly identify the three fundamental components of nucleic acids: a phosphate group, a pentose sugar (either ribose or deoxyribose), and a nitrogenous base (adenine, guanine, cytosine, or thymine in DNA).[10] He demonstrated that these components are linked in the order phosphate-sugar-base, coining the term "nucleotide" for this unit.[6][7] This work established the basic chemical structure of the DNA backbone. While his "tetranucleotide hypothesis," which incorrectly proposed that the four bases were present in equal, repeating units, temporarily diverted the field's understanding of DNA's informational capacity, his chemical characterizations were a monumental achievement.[6][7]

Caption: A timeline of key discoveries leading to the characterization of this compound.

Physicochemical Properties

The precise characterization of this compound's physical and chemical properties is essential for its use in research and drug development. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃N₅O₃ | [11] |

| Molecular Weight | 251.24 g/mol | [11][12] |

| Appearance | White to off-white crystalline powder | [11][12] |

| Melting Point | 187–189 °C | [11][12] |

| Solubility (Water) | ~25 mg/mL | [11][13] |

| Solubility (DMSO) | ~33 mg/mL | [11] |

| UV Absorption (λmax) | 259 nm (at neutral pH) | [11] |

| Molar Extinction (ε) | ~15,400 M⁻¹cm⁻¹ (at 259 nm) | [11] |

| LogP | -0.55 | [12] |

This compound [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13730&t=l", label=""];

label [label="Chemical Structure of this compound\n(C₁₀H₁₃N₅O₃)"];

This compound -> label [style=invis]; } Caption: The chemical structure of 2'-deoxyadenosine.

Methodologies for Isolation and Synthesis

The ability to obtain pure this compound, either through isolation from natural sources or via chemical/enzymatic synthesis, has been crucial for its study.

Historical Isolation via DNA Hydrolysis

Early methods for obtaining deoxyribonucleosides involved the harsh chemical hydrolysis of DNA, typically isolated from calf thymus or fish sperm.

Experimental Protocol: Acid Hydrolysis of DNA

-

DNA Extraction: Calf thymus DNA is extracted and purified to remove proteins and other contaminants.

-

Acid Hydrolysis: The purified DNA is suspended in an acidic solution (e.g., dilute HCl or formic acid) and heated (e.g., at 100°C) for a sufficient time to cleave the phosphodiester bonds and the N-glycosidic bonds, releasing the constituent bases and deoxyribose.

-

Separation: The resulting mixture of purine and pyrimidine bases is then separated using techniques available at the time, such as fractional crystallization or early forms of chromatography.

-

Nucleoside Isolation (Milder Hydrolysis): To isolate the intact nucleoside (this compound), milder hydrolysis conditions using enzymes (see 4.2) or specific chemical reagents were developed to selectively cleave the phosphodiester backbone without breaking the more sensitive N-glycosidic bond.

Modern Enzymatic Isolation from DNA

Modern protocols utilize a cocktail of enzymes for the complete and gentle hydrolysis of DNA to its constituent deoxyribonucleosides, avoiding the degradation associated with harsh acid treatment.

Experimental Protocol: Enzymatic Digestion of DNA

-

DNA Denaturation: A solution of purified DNA is first heat-denatured to yield single-stranded DNA, making it more accessible to enzymes.

-

Nuclease Digestion: The DNA is incubated with DNase I to break it down into smaller oligonucleotides. [14]3. Phosphatase and Phosphodiesterase Treatment: A mixture of enzymes, such as Nuclease P1 (a 3'-phosphodiesterase) and alkaline phosphatase, is added. Nuclease P1 cleaves the oligonucleotides into 5'-mononucleotides, and alkaline phosphatase removes the phosphate group, yielding a mixture of free deoxyribonucleosides (dC, dG, dT, and dAdo). [14]4. Purification: The resulting mixture of deoxyribonucleosides is separated and purified using high-performance liquid chromatography (HPLC) to yield pure this compound.

Caption: Experimental workflow for the enzymatic isolation of this compound from DNA.

Chemical Synthesis

Chemical synthesis provides a route to this compound and its analogs that is independent of natural sources.

Experimental Protocol: Stereospecific Coupling Reaction This method involves the coupling of a protected deoxyribose derivative with an adenine derivative.

-

Preparation of Reactants: Adenine is deprotonated using a base like sodium hydroxide to form the sodium salt of adenine. A 1-α-chloro-2-deoxyribose derivative is prepared separately.

-

Coupling Reaction: The sodium salt of adenine is reacted with the chloro-deoxyribose derivative in an appropriate solvent (e.g., acetone). This reaction proceeds stereospecifically to yield the β-anomer of the protected this compound.

-

Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., hydrolysis) to yield 2'-deoxyadenosine.

-

Purification: The final product is purified by chromatographic methods, such as silica gel chromatography, followed by recrystallization.

Enzymatic Synthesis

Biocatalytic methods using enzymes like nucleoside phosphorylases offer high selectivity and environmentally friendly conditions for synthesizing this compound.

Experimental Protocol: Transglycosylation using Nucleoside Phosphorylase

-

Enzyme and Substrate Preparation: A solution is prepared containing a suitable purine base donor (e.g., another purine nucleoside), adenine, and a source of nucleoside phosphorylase (e.g., from E. coli).

-

Enzymatic Reaction: The enzyme catalyzes the transfer of the deoxyribose moiety from the donor nucleoside to adenine, forming this compound. The reaction is driven to completion by controlling the equilibrium, often by using a poorly soluble product or a subsequent enzymatic step.

-

Reaction Monitoring and Termination: The reaction progress is monitored by HPLC. Once complete, the enzyme is denatured and removed (e.g., by filtration).

-

Purification: The product, this compound, is purified from the reaction mixture using column chromatography.

Biological Role and Signaling Pathways

This compound is not merely a structural component of DNA; it is also a key metabolite whose concentration must be tightly regulated.

This compound in Purine Metabolism and DNA Synthesis

Caption: The purine salvage pathway showing the phosphorylation of this compound to dATP.

Pathophysiology: Adenosine Deaminase (ADA) Deficiency

The critical importance of regulating this compound levels is starkly illustrated by the genetic disorder Adenosine Deaminase (ADA) deficiency. ADA is a key enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine and this compound to inosine and deoxyinosine, respectively. [15][16] In the absence of functional ADA, this compound accumulates in bodily fluids. [17]This excess this compound is taken up by cells, particularly lymphocytes, and phosphorylated to dATP. The resulting high intracellular concentrations of dATP are toxic for several reasons: [2][17]

Caption: this compound toxicity pathway in ADA deficiency.

Conclusion

From its initial discovery as a constituent of the enigmatic "nuclein" to its well-defined role in genetics and metabolism, this compound has been a central molecule in the advancement of biochemistry and molecular biology. The historical work of pioneers like Phoebus Levene provided the chemical foundation upon which our modern understanding of DNA is built. Today, the study of this compound's synthesis and its metabolic pathways continues to be of high importance, particularly in the context of genetic disorders like ADA-SCID and in the development of nucleoside analog drugs for cancer and viral diseases. This guide has provided a technical overview of its history, properties, synthesis, and biological significance to serve as a valuable resource for the scientific community.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Adenosine deaminase deficiency - Wikipedia [en.wikipedia.org]

- 3. DNA: a timeline of discoveries - BBC Science Focus Magazine [sciencefocus.com]

- 4. DNA Discovery | AncestryDNA® Learning Hub [ancestry.co.uk]

- 5. The History of DNA Timeline | DNA Worldwide [dna-worldwide.com]

- 6. Phoebus Levene and the discovery of the 2-dimensional structure of DNA [omic.ly]

- 7. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 8. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]

- 9. oxfordreference.com [oxfordreference.com]

- 10. DNA II | Biology | Visionlearning [visionlearning.com]

- 11. grokipedia.com [grokipedia.com]

- 12. This compound | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ≥99%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 14. dATP: What Is this compound Triphosphate? [excedr.com]

- 15. Adenosine deaminase: functional implications and different classes of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Biological Significance of Deoxyadenosine Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine, a fundamental component of DNA, becomes a potent cellular toxin when it accumulates, leading to devastating consequences, particularly for the immune system. This technical guide provides an in-depth exploration of the biological significance of this compound accumulation, focusing on the underlying biochemical pathways, mechanisms of cellular toxicity, and its central role in the pathophysiology of Adenosine Deaminase (ADA) deficiency-related Severe Combined Immunodeficiency (SCID). We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the critical molecular interactions and experimental workflows to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development.

Introduction

The purine salvage pathway is a critical metabolic route for recycling purine bases, conserving energy, and maintaining the intracellular nucleotide pool. A key enzyme in this pathway is Adenosine Deaminase (ADA), which catalyzes the irreversible deamination of adenosine and this compound to inosine and deoxyinosine, respectively.[1] Genetic defects in the ADA gene lead to a profound deficiency in ADA activity, resulting in the systemic accumulation of its substrates, most notably this compound.[1] This accumulation is particularly toxic to developing lymphocytes, leading to the severe lymphocytopenia characteristic of a form of Severe Combined Immunodeficiency (SCID).[2] Understanding the intricate mechanisms by which this compound accumulation exerts its cytotoxic effects is paramount for developing effective therapeutic strategies for ADA-SCID and for leveraging its lymphotoxic properties in the context of certain hematological malignancies.

Biochemical Pathways of this compound Metabolism and Accumulation

Under normal physiological conditions, this compound is efficiently converted to deoxyinosine by ADA. However, in the absence of functional ADA, this compound is shunted into alternative metabolic pathways, primarily through phosphorylation by deoxycytidine kinase (dCK) and other nucleoside kinases, leading to the formation of this compound monophosphate (dAMP), diphosphate (dADP), and triphosphate (dATP).[1] It is the intracellular accumulation of dATP that is considered the primary mediator of this compound's toxicity.

Caption: Metabolic fate of this compound in normal and ADA-deficient conditions.

Mechanisms of this compound-Induced Cellular Toxicity

The accumulation of this compound and its phosphorylated derivative, dATP, triggers a cascade of cytotoxic events, primarily impacting lymphocytes due to their high rate of proliferation and unique metabolic characteristics.

Inhibition of Ribonucleotide Reductase and DNA Synthesis Arrest

The most well-established mechanism of dATP-mediated toxicity is the allosteric inhibition of ribonucleotide reductase (RNR).[3] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. dATP binds to an allosteric site on the R1 subunit of RNR, inducing a conformational change that inactivates the enzyme.[4] This leads to a severe depletion of the intracellular pool of other deoxyribonucleoside triphosphates (dCTP, dGTP, and dTTP), thereby halting DNA replication and repair, and ultimately leading to cell cycle arrest and apoptosis.[5]

Caption: dATP-mediated inhibition of ribonucleotide reductase and downstream effects.

Induction of Apoptosis

Beyond its effects on DNA synthesis, this compound accumulation directly triggers the intrinsic apoptotic pathway. In nondividing lymphocytes, this compound and its analogs can induce apoptosis by causing DNA strand breaks.[5] This damage activates poly(ADP-ribose) polymerase (PARP), leading to NAD+ and ATP depletion and eventual cell death.[5] Furthermore, dATP has been shown to directly activate the apoptotic protease-activating factor 1 (Apaf-1), a key component of the apoptosome, which in turn activates caspase-9 and initiates the caspase cascade, culminating in programmed cell death.

Caption: this compound-induced apoptotic pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound accumulation and its biological effects.

Table 1: Metabolite Concentrations in ADA Deficiency

| Metabolite | Patient Population | Sample Type | Concentration | Normal Range | Reference |

| This compound | ADA-deficient infant (cord blood) | Plasma | 0.7 µM | < 0.07 µM | [6] |

| Adenosine | ADA-deficient infant (cord blood) | Plasma | 0.5 µM | < 0.07 µM | [6] |

| dATP | ADA-deficient infant (cord blood) | Erythrocytes | 215 nmol/mL packed cells | 2.9 nmol/mL packed cells | [6] |

| dATP | ADA-deficient SCID patients | Erythrocytes | 400-1,000 nmol/mL packed cells | Insignificant | [7] |

| Total dAXP | ADA-deficient adult with immunodeficiency | Erythrocytes | 28 nmol/mL | < 2 nmol/mL | [8] |

Table 2: Kinetic Parameters of Ribonucleotide Reductase Inhibition

| Inhibitor | Enzyme Source | Ki | Reference |

| dATP | Anaerobic Ribonucleotide Reductase | 26 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound accumulation.

Measurement of this compound Levels by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in biological samples such as plasma.

Principle: This method utilizes reverse-phase HPLC to separate this compound from other components in the sample, followed by UV detection for quantification.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

This compound standard

-

Perchloric acid

-

Potassium carbonate

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma, add 100 µL of 1.5 M perchloric acid to precipitate proteins.

-

Vortex and centrifuge at 2000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: 50 mM ammonium acetate, pH 5.5, with a gradient of acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of this compound.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

References

- 1. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound triphosphate as a potentially toxic metabolite in adenosine deaminase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma this compound, adenosine, and erythrocyte deoxyATP are elevated at birth in an adenosine deaminase-deficient child - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erythrocyte Adenosine Deaminase Deficiency without Immunodeficiency: EVIDENCE FOR AN UNSTABLE MUTANT ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. elifesciences.org [elifesciences.org]

Deoxyadenosine Degradation: A Core Pathway with Critical Implications for Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deoxyadenosine, a deoxyribonucleoside, plays a crucial role in cellular metabolism and DNA synthesis. Its intracellular concentration is tightly regulated through a delicate balance of synthesis, salvage, and degradation. Dysregulation of this compound metabolism can have profound physiological consequences, most notably in the context of inherited immunodeficiency disorders and as a target for antiviral and anticancer therapies. This technical guide provides a comprehensive overview of the core this compound degradation pathway, detailing the key enzymatic players, their kinetic properties, and the experimental methodologies used to investigate this vital metabolic route.

The Canonical this compound Degradation Pathway

The primary route for this compound degradation involves its conversion to deoxyinosine, followed by further catabolism. This pathway is essential for preventing the toxic accumulation of this compound and its phosphorylated derivatives.

The principal enzyme in this pathway is Adenosine Deaminase (ADA) , which catalyzes the irreversible deamination of this compound to deoxyinosine.[1][2] In humans, a deficiency in ADA leads to the accumulation of this compound and its metabolite, this compound triphosphate (dATP), particularly in lymphocytes. This buildup is cytotoxic and results in Severe Combined Immunodeficiency (SCID), a life-threatening condition characterized by a profound loss of T and B lymphocytes.[1][2]

Following its formation, deoxyinosine is further metabolized by Purine Nucleoside Phosphorylase (PNP) , which cleaves the glycosidic bond to yield hypoxanthine and deoxyribose-1-phosphate. Hypoxanthine can then enter the purine salvage pathway to be converted back into nucleotides or be oxidized to uric acid for excretion.

The Salvage Pathway: An Alternative Route for this compound Metabolism

In addition to degradation, this compound can be salvaged and re-incorporated into the nucleotide pool through phosphorylation. This process is carried out by deoxyribonucleoside kinases.

Two key enzymes are involved in the phosphorylation of this compound:

-

Deoxycytidine Kinase (dCK): This enzyme exhibits broad substrate specificity and can phosphorylate deoxycytidine, this compound, and deoxyguanosine.[3][4] Its activity is crucial for the activation of several nucleoside analog prodrugs used in chemotherapy.

-

Adenosine Kinase (AK): While its primary substrate is adenosine, adenosine kinase can also phosphorylate this compound, albeit with a higher Michaelis constant (Km), suggesting lower affinity compared to adenosine.[5]

The product of this phosphorylation is this compound monophosphate (dAMP), which can be further phosphorylated to this compound diphosphate (dADP) and subsequently to this compound triphosphate (dATP) for incorporation into DNA.

Another important class of enzymes, 5'-nucleotidases , can counteract the action of kinases by dephosphorylating dAMP back to this compound, thus regulating the intracellular balance of these molecules.[6][7]

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in this compound degradation are critical for understanding the regulation of this pathway and for the development of targeted therapies. The following table summarizes key kinetic data for human enzymes involved in this compound metabolism.

| Enzyme | Substrate | Km (µM) | Vmax | Source / Conditions |

| Adenosine Deaminase (ADA) | Adenosine | 103 ± 51 | 0.025 ± 0.001 nmol NH3/mg/s | Human lymphocyte-rich PBMCs[8] |

| Adenosine Deaminase (ADA) | This compound | - | Preferentially deaminated over phosphorylation in various tissues | Mouse and human tissues[9] |

| Adenosine Kinase (AK) | This compound | 135 | 2.1 µmol/min/mg | Purified from human placenta[5] |

| Adenosine Kinase (AK) | Adenosine | 1-2 orders of magnitude lower than ADA | - | Various vertebrate and invertebrate tissues[10] |

| Deoxycytidine Kinase (dCK) | This compound | - | Lower affinity than for deoxycytidine | Recombinant human and mouse dCK[11] |

| Deoxycytidine Kinase (dCK) | This compound | - | Substrate for both human dCK and dGK | Recombinant human enzymes[12] |

| 5'-Nucleotidase (ecto-5'-NT) | 5'-AMP | low µM range | - | General catalytic property[13] |

Note: A direct comparison of all kinetic parameters is challenging due to variations in experimental conditions and enzyme sources across different studies. The provided data offers a valuable point of reference for the relative affinities and activities of these enzymes.

Experimental Protocols

Understanding the methodologies used to study the this compound degradation pathway is essential for researchers in this field. Below are detailed protocols for key experiments.

Adenosine Deaminase (ADA) Activity Assay

This protocol is adapted from a colorimetric assay for measuring ADA activity in biological samples.

Principle: Adenosine deaminase catalyzes the conversion of adenosine to inosine and ammonia. The rate of ammonia production can be quantified using a colorimetric reaction.

Materials:

-

Phosphate buffer (50 mM, pH 7.4)

-

Adenosine solution (substrate)

-

Sample containing ADA (e.g., cell lysate, serum)

-

Reagents for ammonia quantification (e.g., Berthelot's reagent)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer, followed by centrifugation to remove cellular debris. Serum or plasma samples can often be used directly.

-

Reaction Setup: In a 96-well plate, add a defined volume of the sample to wells containing the phosphate buffer.

-

Initiate Reaction: Add the adenosine substrate solution to each well to start the enzymatic reaction. Include a blank control without the enzyme or substrate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).

-

Stop Reaction and Color Development: Stop the reaction by adding a stopping reagent. Then, add the colorimetric reagents for ammonia detection and incubate to allow for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculation: Calculate the ADA activity based on a standard curve generated with known concentrations of ammonia.

Measurement of Intracellular dATP Levels by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of nucleotides.

Principle: Cellular extracts are prepared to release intracellular nucleotides, which are then separated by reverse-phase ion-pair HPLC and detected by UV absorbance.

Materials:

-

Cultured cells or tissue samples

-

Trichloroacetic acid (TCA) or other extraction solvent

-

Freon-trioctylamine or other neutralizing agent

-

HPLC system with a C18 reverse-phase column

-

Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium bromide)

-

dATP standard solutions

-

UV detector

Procedure:

-

Cell Extraction: Harvest cells and rapidly extract the nucleotides by adding ice-cold TCA. This step also precipitates proteins.

-

Neutralization: Centrifuge the extract to pellet the precipitated protein. Neutralize the acidic supernatant containing the nucleotides using a suitable agent like a Freon-trioctylamine mixture.

-

HPLC Analysis:

-

Equilibrate the HPLC column with the mobile phase.

-

Inject a known volume of the neutralized extract onto the column.

-

Run a gradient or isocratic elution to separate the nucleotides.

-

Detect the eluting nucleotides by measuring the UV absorbance at a specific wavelength (e.g., 254 nm).

-

-

Quantification: Identify the dATP peak based on its retention time compared to a dATP standard. Quantify the amount of dATP in the sample by integrating the peak area and comparing it to a standard curve generated with known concentrations of dATP.[14][15][16]

Visualizing the Pathways

Diagrams are invaluable tools for understanding the complex relationships within metabolic pathways. The following diagrams were generated using the DOT language to illustrate the core concepts of this compound degradation.

Caption: Overview of this compound Degradation and Salvage Pathways.

Caption: Experimental Workflow for ADA Activity Assay.

Caption: Experimental Workflow for dATP Measurement by HPLC.

Conclusion

The degradation of this compound is a fundamental metabolic process with significant implications for human health. A thorough understanding of the enzymes involved, their kinetic properties, and the experimental techniques used to study this pathway is paramount for researchers and clinicians working on immunodeficiencies, cancer, and viral diseases. The information presented in this guide serves as a foundational resource for professionals in these fields, providing the necessary technical details to advance research and drug development efforts targeting this critical pathway.

References

- 1. Adenosine Deaminase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Exploration of Active Site Mutations on Human Deoxycytidine Kinase Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of this compound and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of cytoplasmic 5'-nucleotidase substrate sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Kinetic considerations for the regulation of adenosine and this compound metabolism in mouse and human tissues based on a thymocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activities and some properties of 5'-nucleotidase, adenosine kinase and adenosine deaminase in tissues from vertebrates and invertebrates in relation to the control of the concentration and the physiological role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stork: Differences in kinetic properties of pure recombinant human and mouse deoxycytidine kinase [storkapp.me]

- 12. Low enantioselectivities of human deoxycytidine kinase and human deoxyguanosine kinase with respect to 2'-deoxyadenosine, 2'-deoxyguanosine and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ecto-5’-nucleotidase: Structure function relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of Deoxyadenosine in Purine Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Introduction